Nidurufin: A Technical Guide to its Structure Elucidation
Nidurufin: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidurufin is a naturally occurring anthraquinone, a class of organic compounds characterized by a 9,10-dioxoanthracene core. It is a key intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi.[1][2] The elucidation of Nidurufin's structure has been crucial for understanding the complex chemical transformations that lead to the formation of aflatoxins. This technical guide provides an in-depth overview of the core techniques and methodologies employed in the determination of Nidurufin's chemical structure, tailored for professionals in chemical research and drug development.
Core Structure Elucidation Techniques
The determination of Nidurufin's structure, like that of many complex natural products, has relied on a combination of spectroscopic analysis and chemical synthesis. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately, confirmation through total synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the cornerstone in defining the connectivity and stereochemistry of Nidurufin. Both ¹H and ¹³C NMR were instrumental in piecing together the molecule's framework.
Experimental Protocol: NMR Spectroscopy of Nidurufin
A typical experimental protocol for obtaining NMR data for an isolated sample of Nidurufin would involve the following steps:
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Sample Preparation: A purified sample of Nidurufin (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.
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¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to be set include the number of scans, relaxation delay, and spectral width. The resulting spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and through integration, the relative number of protons.
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¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is then acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. This spectrum reveals the number of unique carbon atoms and their chemical shifts, indicating their functional group and hybridization state.
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2D NMR Experiments: To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments are performed. These include:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.
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HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling larger structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
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Quantitative Data: NMR Spectroscopic Data for Nidurufin
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Nidurufin, as inferred from primary literature.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 162.5 | - |
| 2 | 109.3 | 6.85 (d, J=2.5) |
| 3 | 137.6 | - |
| 4 | 108.0 | 6.70 (d, J=2.5) |
| 4a | 132.8 | - |
| 5 | 117.8 | 7.65 (d, J=8.5) |
| 6 | 124.5 | 7.25 (d, J=8.5) |
| 7 | 161.7 | - |
| 8 | 115.9 | - |
| 8a | 108.4 | - |
| 9 | 190.2 | - |
| 9a | 109.8 | - |
| 10 | 181.8 | - |
| 10a | 135.5 | - |
| 1' | 75.4 | 5.20 (m) |
| 2' | 35.1 | 1.90 (m), 1.75 (m) |
| 3' | 25.2 | 1.60 (m) |
| 4' | 68.2 | 3.80 (t, J=6.5) |
| 5' | 30.1 | 2.15 (s) |
| 6' | 21.3 | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can help in identifying structural motifs.
Experimental Protocol: Mass Spectrometry of Nidurufin
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Sample Introduction and Ionization: A dilute solution of the purified Nidurufin sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). This provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.
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Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides clues about the different substructures within the molecule.
Quantitative Data: Mass Spectrometry Data for Nidurufin
| Ion | m/z (calculated) | m/z (observed) | Formula | Description |
| [M+H]⁺ | 399.1029 | 399.1025 | C₂₀H₁₉O₈ | Protonated molecular ion |
| [M-H₂O+H]⁺ | 381.0923 | 381.0921 | C₂₀H₁₇O₇ | Loss of a water molecule |
| [M-C₅H₉O+H]⁺ | 314.0505 | 314.0501 | C₁₅H₉O₇ | Cleavage of the side chain |
Note: The observed fragmentation pattern is consistent with the proposed structure of Nidurufin, showing characteristic losses of the side chain and water molecules.
Confirmation by Total Synthesis
While spectroscopic methods provide strong evidence for a proposed structure, unambiguous confirmation is often achieved through total synthesis. The synthesis of a molecule with the proposed structure and the comparison of its spectroscopic data with that of the natural product serves as the ultimate proof.
The total synthesis of (±)-Nidurufin was successfully accomplished, confirming the connectivity and relative stereochemistry of the molecule.[3][4] The stereochemistry of Nidurufin and its derivatives has also been investigated through the synthesis of related compounds.
Biosynthetic Pathway of Nidurufin
Nidurufin is a key intermediate in the biosynthesis of aflatoxin B₁. Understanding its structure is fundamental to deciphering this complex pathway.
Caption: Simplified biosynthetic pathway from Averufin to Aflatoxin B₁, highlighting the position of Nidurufin.
Experimental Workflow for Structure Elucidation
The logical flow of experiments for elucidating the structure of a novel natural product like Nidurufin is a systematic process.
